molecular formula C10H11IN2 B8641249 6-iodo-1-isopropyl-1H-indazole

6-iodo-1-isopropyl-1H-indazole

Cat. No.: B8641249
M. Wt: 286.11 g/mol
InChI Key: YHFZFNNCWNDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-1-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11IN2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

6-iodo-1-propan-2-ylindazole

InChI

InChI=1S/C10H11IN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3

InChI Key

YHFZFNNCWNDFFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)I)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (85 mg, 60%, 2.12 mmol) was added to an ice-cooled solution of 6-iodo-1H-indazole (249.5 mg, 1.02 mmol) in DMF (2.5 mL). After stirring this mixture for 1 h at 0° C., 2-iodopropane (0.32 mL, 3.2 mmol) was added and the mixture stirred at 100° C. for 16 h. After the reaction mixture was partitioned between water and ethyl acetate, the organic layer was washed sequentially with water and brine, dried over sodium sulfate and the solvent removed in vacuo. Flash chromatography (silica gel, 5-20% ethyl acetate in hexane) yielded two products, the less polar 1-substituted-1H-indazole (105 mg) and the more polar 2-substituted indazolium (107.7 mg).
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
249.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1-substituted-1H-indazole
Quantity
105 mg
Type
reactant
Reaction Step Four
[Compound]
Name
2-substituted indazolium
Quantity
107.7 mg
Type
reactant
Reaction Step Five

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